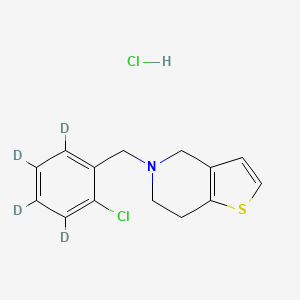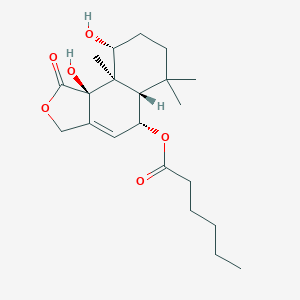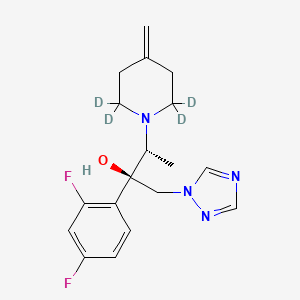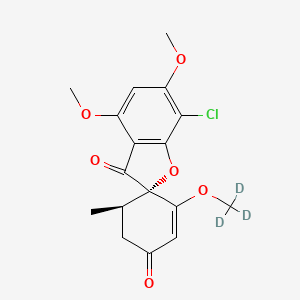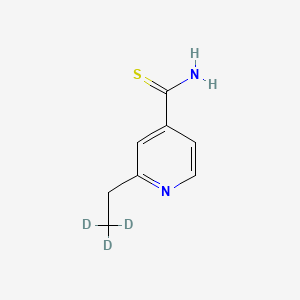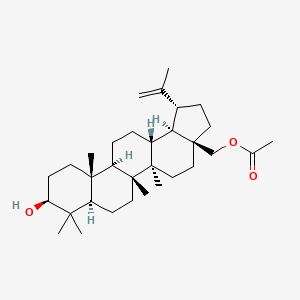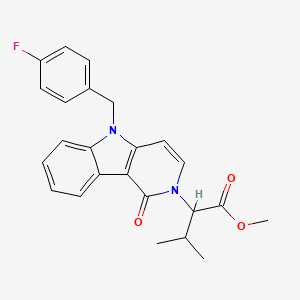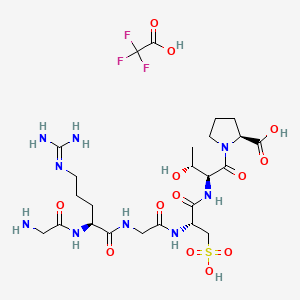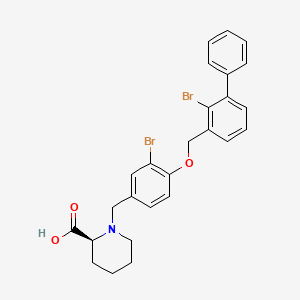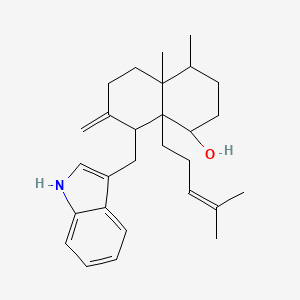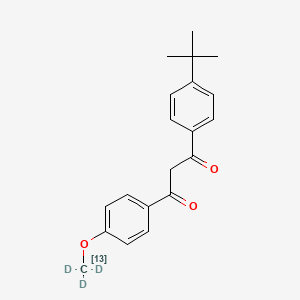
Sarpogrelate-d3 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sarpogrelate-d3 (chlorhydrate) est une forme deutérée du chlorhydrate de sarpogrelate, un antagoniste sélectif des récepteurs de la sérotonine. Ce composé est principalement utilisé comme étalon interne pour la quantification du sarpogrelate dans diverses applications analytiques. Le sarpogrelate lui-même est connu pour son rôle dans l'inhibition de l'agrégation plaquettaire induite par la sérotonine, ce qui le rend précieux dans le traitement des maladies cardiovasculaires telles que l'athérosclérose, la maladie coronarienne et la maladie artérielle périphérique .
Méthodes De Préparation
La synthèse du sarpogrelate-d3 (chlorhydrate) implique plusieurs étapes clés :
Dissociation alcaline : Le processus commence par la dissociation alcaline du chlorhydrate de 1-diméthylamino-3-[2-[2-(3-méthoxyphényl)éthyl]phénoxy]-2-propanol.
Réaction avec l'anhydride succinique : Le composé dissocié est ensuite mis à réagir avec l'anhydride succinique pour former un ester.
Acidification : L'ester est ensuite acidifié pour donner un produit brut de chlorhydrate de sarpogrelate.
Les méthodes de production industrielle impliquent souvent des étapes similaires, mais sont optimisées pour une synthèse à grande échelle, garantissant un rendement et une pureté élevés tout en maintenant la rentabilité.
Analyse Des Réactions Chimiques
Sarpogrelate-d3 (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène. Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut donner des alcools .
4. Applications de la recherche scientifique
Sarpogrelate-d3 (chlorhydrate) a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme étalon interne en chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et en chromatographie liquide-spectrométrie de masse (LC-MS) pour la quantification du sarpogrelate.
Biologie : Il est utilisé dans des études qui examinent le rôle des récepteurs de la sérotonine dans divers processus biologiques.
Médecine : Le sarpogrelate est utilisé dans le traitement des maladies cardiovasculaires en inhibant l'agrégation plaquettaire induite par la sérotonine.
Industrie : Il est utilisé dans le développement de produits pharmaceutiques ciblant les récepteurs de la sérotonine.
5. Mécanisme d'action
Sarpogrelate-d3 (chlorhydrate) exerce ses effets en antagonisant les récepteurs de la sérotonine, en particulier les récepteurs 5-HT2A et 5-HT2B. En bloquant ces récepteurs, il inhibe l'agrégation plaquettaire induite par la sérotonine, réduisant ainsi le risque de formation de thrombus. Ce mécanisme est particulièrement bénéfique dans le traitement des maladies cardiovasculaires .
Applications De Recherche Scientifique
Sarpogrelate-d3 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of sarpogrelate.
Biology: It is used in studies investigating the role of serotonin receptors in various biological processes.
Medicine: Sarpogrelate is used in the treatment of cardiovascular diseases by inhibiting serotonin-induced platelet aggregation.
Industry: It is used in the development of pharmaceuticals targeting serotonin receptors.
Mécanisme D'action
Sarpogrelate-d3 (hydrochloride) exerts its effects by antagonizing serotonin receptors, specifically the 5-HT2A and 5-HT2B receptors. By blocking these receptors, it inhibits serotonin-induced platelet aggregation, thereby reducing the risk of thrombus formation. This mechanism is particularly beneficial in the treatment of cardiovascular diseases .
Comparaison Avec Des Composés Similaires
Sarpogrelate-d3 (chlorhydrate) peut être comparé à d'autres antagonistes des récepteurs de la sérotonine tels que :
Cinansérine : Un autre antagoniste des récepteurs de la sérotonine utilisé dans des applications similaires.
Naftidrofuryl : Un composé utilisé pour traiter les maladies vasculaires périphériques en améliorant le flux sanguin.
Ce qui distingue sarpogrelate-d3 (chlorhydrate), c'est sa forme deutérée, qui offre une stabilité accrue et permet une quantification plus précise dans les applications analytiques .
Propriétés
Formule moléculaire |
C24H32ClNO6 |
|---|---|
Poids moléculaire |
469.0 g/mol |
Nom IUPAC |
4-[1-(dimethylamino)-3-[2-[2-[3-(trideuteriomethoxy)phenyl]ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C24H31NO6.ClH/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3;/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27);1H/i3D3; |
Clé InChI |
POQBIDFFYCYHOB-FJCVKDQNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC=CC(=C1)CCC2=CC=CC=C2OCC(CN(C)C)OC(=O)CCC(=O)O.Cl |
SMILES canonique |
CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B10821911.png)
